Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with an appropriate ester derivative, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to kinase inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit certain enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, preventing the binding of natural substrates and thereby inhibiting the signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Indole derivatives
Uniqueness
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrolopyridine derivatives, it may exhibit different reactivity and selectivity in chemical reactions. Its structural features also make it a valuable scaffold in drug discovery, particularly for designing kinase inhibitors .
Properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-8(10(13)14-2)9-7(12-6)4-3-5-11-9/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDUFMXGODSUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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